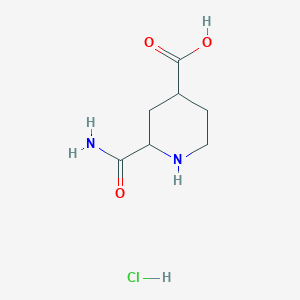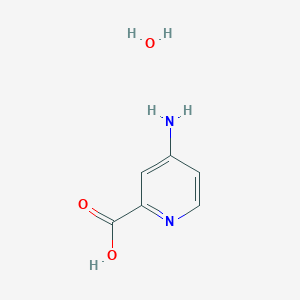
4-Aminopyridine-2-carboxylic Acid Monohydrate
Descripción general
Descripción
4-Aminopyridine-2-carboxylic Acid Monohydrate is a chemical compound with the CAS Number: 1427475-29-3 . It has a molecular weight of 156.14 and its IUPAC name is 4-Aminopyridine-2-carboxylic Acid . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for 4-Aminopyridine-2-carboxylic Acid Monohydrate is1S/C6H6N2O2.H2O/c7-4-1-2-8-5 (3-4)6 (9)10;/h1-3H, (H2,7,8) (H,9,10);1H2 . This indicates the presence of a pyridine ring with an amino group at the 4th position and a carboxylic acid group at the 2nd position. Physical And Chemical Properties Analysis
4-Aminopyridine-2-carboxylic Acid Monohydrate is a white to yellow solid . It should be stored at a temperature of +4°C .Aplicaciones Científicas De Investigación
Neurodegenerative Disease Management
4-Aminopyridine-2-carboxylic Acid Monohydrate has shown promise in managing neurodegenerative diseases. It augments neural transmission, which can be beneficial in conditions like multiple sclerosis and other demyelinating diseases . The compound’s ability to enhance synaptic transmission can mitigate neurological disorders by prolonging action potentials and increasing neurotransmitter release.
Cognitive Disorders and Dementia
This compound potentiates acetylcholine release by blocking potassium channels at axon terminals, which can be used in the treatment of Alzheimer’s type of dementia and cognitive disorders . It is related to memory and learning, and its derivatives have shown cognition-enhancing and antiamnesic activities.
Nanoformulations for Neurology
The advent of nanoformulations has transformed the administration and therapeutic capabilities of 4-Aminopyridine-2-carboxylic Acid Monohydrate. These formulations exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability, paving the way for personalized medicine and targeted therapies in neurology .
Anticholinesterase Activity
4-Aminopyridine-2-carboxylic Acid Monohydrate derivatives have been found to inhibit acetylcholinesterase enzyme significantly in specific brain regions such as the prefrontal cortex, hippocampus, and hypothalamus. This inhibition is crucial for treating Alzheimer’s disease and related cognitive impairments .
Synaptic Transmission Enhancement
The compound’s mechanism of action involves the inhibition of voltage-gated potassium channels, leading to elongated action potentials and heightened neurotransmitter release. This facilitates enhanced neuronal signaling, which is critical in the treatment of synaptic transmission disorders .
Research Tool in Neuroscience
Due to its physicochemical properties and effects on neural transmission, 4-Aminopyridine-2-carboxylic Acid Monohydrate serves as a valuable research tool. It aids in the study of synaptic processes and the development of new therapeutic strategies for neurological conditions .
Mecanismo De Acción
Target of Action
The primary target of 4-Aminopyridine-2-carboxylic Acid Monohydrate is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells .
Mode of Action
4-Aminopyridine-2-carboxylic Acid Monohydrate interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . The enhanced neuronal signaling is the primary result of this interaction .
Biochemical Pathways
The inhibition of voltage-gated potassium channels affects the neuronal signaling pathways . The elongation of action potentials leads to an increased release of neurotransmitters, which in turn facilitates enhanced neuronal signaling . The downstream effects of this include potential augmentation of synaptic transmission and mitigation of neurological disorders .
Pharmacokinetics
The recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of 4-aminopyridine . Formulations utilizing nanotechnology exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .
Result of Action
The molecular and cellular effects of the action of 4-Aminopyridine-2-carboxylic Acid Monohydrate primarily involve the enhancement of neuronal signaling . This is achieved through the elongation of action potentials and the heightened release of neurotransmitters . These effects have the potential to augment synaptic transmission and mitigate neurological disorders .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-aminopyridine-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.H2O/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCQNGYNBURFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyridine-2-carboxylic Acid Monohydrate | |
CAS RN |
1427475-29-3 | |
| Record name | 2-Pyridinecarboxylic acid, 4-amino-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427475-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




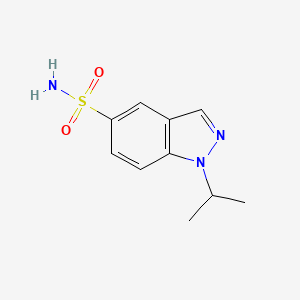
![3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1378435.png)
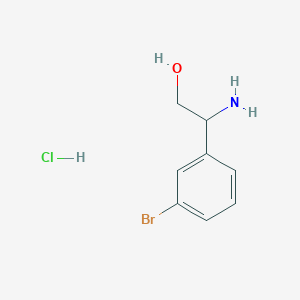

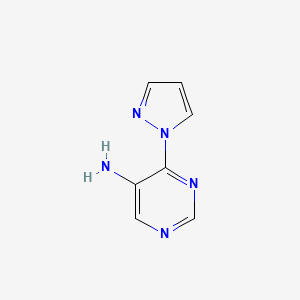
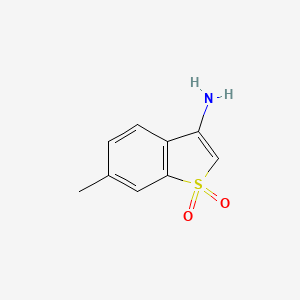
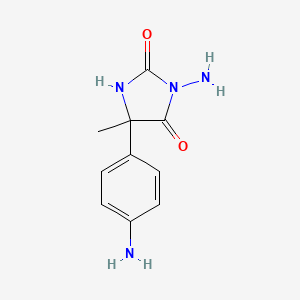

![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1378448.png)
![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)
